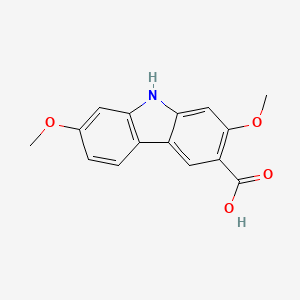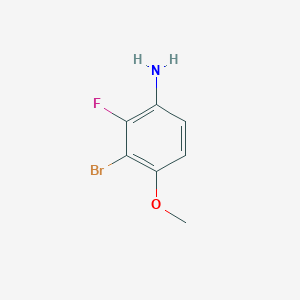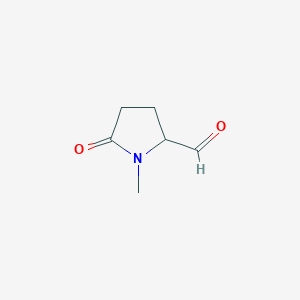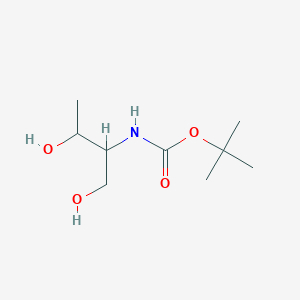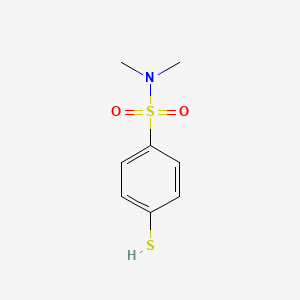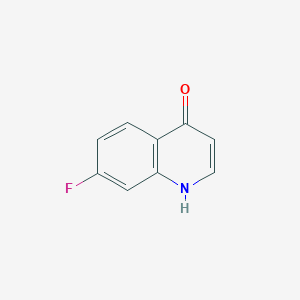
7-Fluoroquinolin-4-ol
Vue d'ensemble
Description
7-Fluoroquinolin-4-ol is a chemical compound with the molecular formula C9H6FNO . It is a derivative of quinoline, a type of nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of fluoroquinolones, including this compound, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthetic approaches to the quinolone system have been extensively reviewed in the literature .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a fluorine atom at the 7th position and a hydroxyl group at the 4th position . The presence of these functional groups can significantly influence the chemical properties and biological activities of the compound .Chemical Reactions Analysis
Fluoroquinolones, including this compound, can undergo various chemical reactions due to the presence of reactive functional groups. These reactions can lead to structural modifications, which can enhance their biological activities .Applications De Recherche Scientifique
Antibacterial Applications
- Potent Antibacterial Activity : Kuramoto et al. (2003) found that certain fluoroquinolone derivatives exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than other antibiotics in clinical isolates (Kuramoto et al., 2003).
- Antimycobacterial Properties : Senthilkumar et al. (2009) synthesized novel fluoroquinolones showing effective antimycobacterial in vitro and in vivo activities against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Antitumor and Anticancer Applications
- Cytotoxicity against Cancer Cells : Zhang et al. (2007) reported that 4-aminoquinoline derivatives, including those with a 7-fluoroquinolin-4-ol moiety, showed potent cytotoxic effects on human breast tumor cell lines, suggesting their potential as anticancer agents (Zhang et al., 2007).
- Potential in Alzheimer’s Disease Treatment : Duarte et al. (2017) found that certain 7-chloroquinoline derivatives, related to this compound, inhibited acetylcholinesterase activity and improved memory in mice, indicating potential for treating Alzheimer's and other neurodegenerative disorders (Duarte et al., 2017).
Other Applications
- Antifungal Activity : Jadhav et al. (2017) discovered that fluoroquinoline antibiotics like moxifloxacin exhibit antifungal activity, inhibiting the growth and morphogenesis of Candida albicans (Jadhav et al., 2017).
- Antioxidant/Prooxidant Effects : Liu et al. (2002) studied the relationship between the structure of 4-hydroxyquinoline derivatives, including 7-fluoro-4-hydroxyquinoline, and their antioxidant effect against free-radical-initiated peroxidation (Liu et al., 2002)
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for 7-Fluoroquinolin-4-ol and similar compounds could involve further exploration of their synthesis, structural modifications, and biological activities. There is also potential for investigating their applications in the treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
Propriétés
IUPAC Name |
7-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGUGJJHJJVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959908 | |
| Record name | 7-Fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183057-60-5, 391-83-3 | |
| Record name | 7-Fluoro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183057-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 391-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


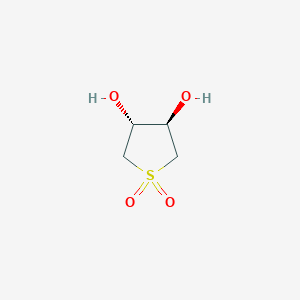
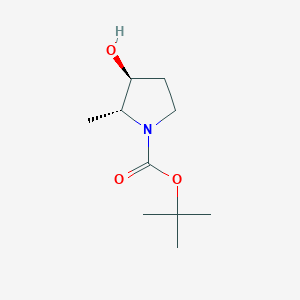

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B3420273.png)
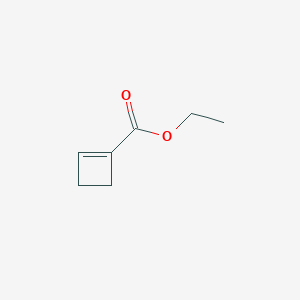
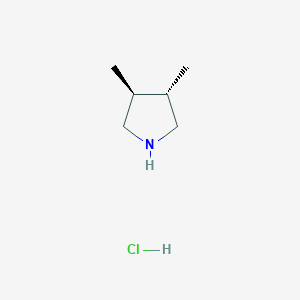
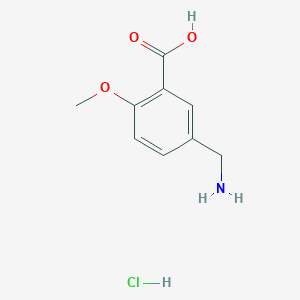
![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3420296.png)
